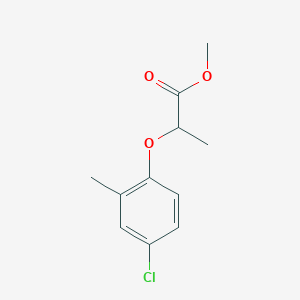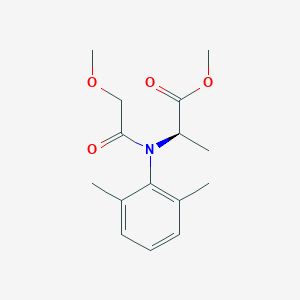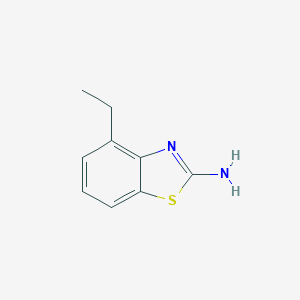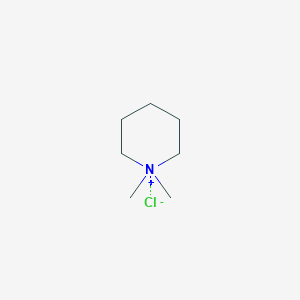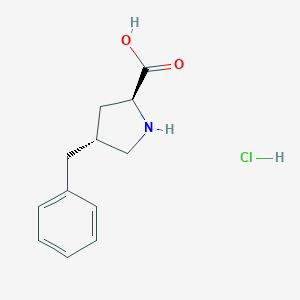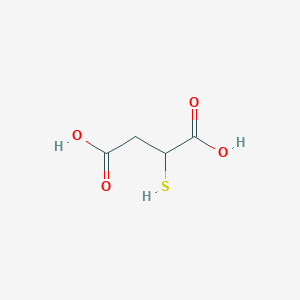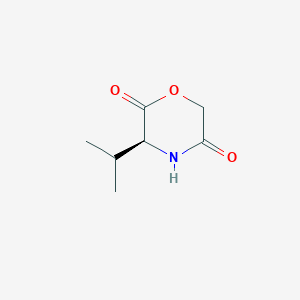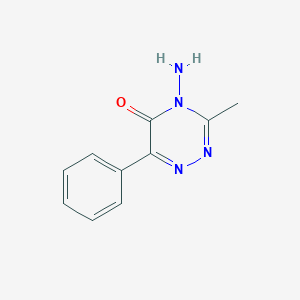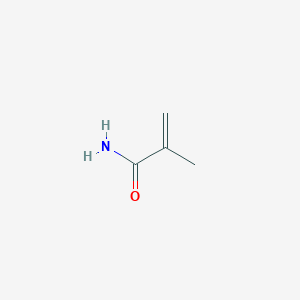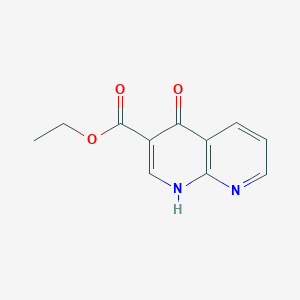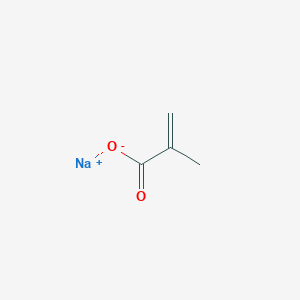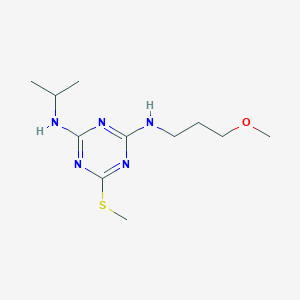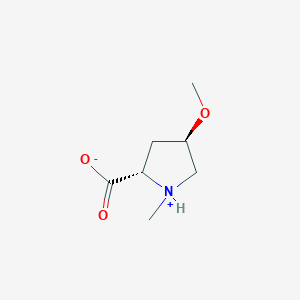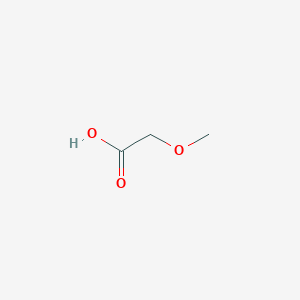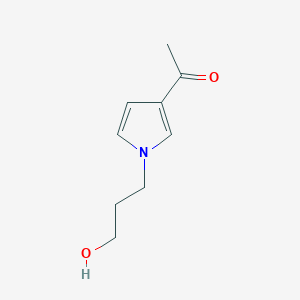
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has been shown to modulate the expression of certain genes involved in cell survival and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is its low solubility in water, which may limit its applicability in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole. One of the most promising areas of research is the development of novel therapeutic agents based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies to explore the limitations of this compound and to develop methods for improving its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,4-diketones with primary amines. The reaction is carried out in the presence of a suitable acid catalyst, and the resulting product is purified using chromatography techniques. Other methods of synthesis include the reaction of α,β-unsaturated ketones with ammonia, and the reaction of 2-alkyn-1-ones with primary amines.
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has several potential applications in scientific research. One of the most significant applications of this compound is in medicinal chemistry. Studies have shown that 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole exhibits potent anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
133611-46-8 |
|---|---|
Nombre del producto |
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole |
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
1-[1-(3-hydroxypropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-8(12)9-3-5-10(7-9)4-2-6-11/h3,5,7,11H,2,4,6H2,1H3 |
Clave InChI |
XBLCCKJMDOEBAX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C=C1)CCCO |
SMILES canónico |
CC(=O)C1=CN(C=C1)CCCO |
Sinónimos |
Ethanone, 1-[1-(3-hydroxypropyl)-1H-pyrrol-3-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



